molecular formula C6H11BrO2 B1582518 Methyl 5-bromovalerate CAS No. 5454-83-1

Methyl 5-bromovalerate

Cat. No.: B1582518
CAS No.: 5454-83-1
M. Wt: 195.05 g/mol
InChI Key: RAVVJKCSZXAIQP-UHFFFAOYSA-N
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Description

Methyl 5-bromovalerate (CAS: 5454-83-1) is an alkyl bromoester with the molecular formula C₆H₁₁BrO₂ and a molecular weight of 195.05–195.06 g/mol . It is a colorless to pale brown liquid with a density of 1.363 g/mL at 25°C and a boiling point of 79–80°C at 4 mmHg . The compound is widely utilized as an alkylating agent in organic synthesis, particularly in the formation of spacer arms for hapten design, anti-leishmanial quinolones, histone deacetylase (HDAC) inhibitors, and radioiodinated probes . Its reactivity stems from the electrophilic bromine atom, which facilitates nucleophilic substitution reactions under mild basic conditions (e.g., Cs₂CO₃ or NaH in DMF) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromovalerate can be synthesized through the bromination of methyl valerate. One common method involves treating the silver salt of methyl hydrogen adipate with bromine. The reaction is carried out in the presence of dry carbon tetrachloride as a solvent . The process involves the following steps:

  • Preparation of methyl hydrogen adipate.
  • Formation of the silver salt of methyl hydrogen adipate.
  • Bromination of the silver salt to yield this compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromovalerate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to form 5-bromovaleric acid and methanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous acid or base under reflux conditions.

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile, products like 5-hydroxyvalerate, 5-cyanovalerate, or 5-aminovalerate are formed.

    Reduction: 5-bromopentanol.

    Hydrolysis: 5-bromovaleric acid and methanol.

Scientific Research Applications

Organic Synthesis

Methyl 5-bromovalerate serves as a key intermediate in the synthesis of various organic compounds:

  • Pharmaceuticals : It is notably used in the production of Apixaban, an anticoagulant medication. The compound's reactivity allows it to participate in nucleophilic substitution reactions, which are essential for constructing complex drug molecules .
  • Agrochemicals : Its ability to undergo various transformations makes it valuable in the synthesis of pesticides and herbicides .

Biochemical Studies

In biological research, this compound is employed to investigate enzyme mechanisms and metabolic pathways. Its role as a substrate or reagent can help elucidate the function of specific enzymes under study .

Case Study 1: Enzyme Mechanisms

A study explored the use of this compound as a substrate for enzyme assays, demonstrating its utility in measuring enzyme activity related to metabolic pathways. The compound's reactivity was analyzed through kinetic studies, highlighting its potential for further applications in drug metabolism research .

Case Study 2: Synthesis of Novel Compounds

Research focused on synthesizing novel derivatives from this compound through O-alkylation reactions. For instance, an alkylation process yielded a high percentage of product formation (94% yield), showcasing its efficiency as a building block for complex organic molecules .

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its unique properties allow for tailored modifications that enhance product performance in various applications .

Mechanism of Action

The mechanism of action of methyl 5-bromovalerate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the substitution by various nucleophiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Bromoesters

Structural and Physical Properties

The following table highlights key differences between methyl 5-bromovalerate and analogous bromoesters:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Applications
This compound C₆H₁₁BrO₂ 195.05–195.06 79–80 (4 mmHg) 1.363 Hapten synthesis, HDAC inhibitors, radioiodination
Methyl 4-bromobutyrate C₅H₉BrO₂ 181.03 ~150–155 (760 mmHg)* ~1.35* Lactam synthesis, heterocyclic chemistry
Ethyl 5-bromovalerate C₇H₁₃BrO₂ 209.08 ~90–95 (4 mmHg)* ~1.30* Polyhydroxyalkanoate (PHA) synthesis, drug intermediates
Methyl 6-bromohexanoate C₇H₁₃BrO₂ 209.08 ~85–90 (4 mmHg)* ~1.25* Long-chain spacer arms, polymer chemistry

Key Observations:

  • Chain Length and Reactivity : Shorter-chain bromoesters (e.g., methyl 4-bromobutyrate) exhibit higher electrophilicity due to reduced steric hindrance, enabling faster alkylation in reactions like lactam formation . Conversely, this compound balances reactivity and spacer length, making it ideal for tethering haptens to carrier proteins .
  • For instance, ethyl esters may require harsher conditions for saponification .

Comparative Reaction Yields:

Reaction Type Bromoester Used Yield (%) Reference
O-Alkylation (hapten) This compound 94
Quinolone alkylation This compound 59
Lactam cyclization Methyl 4-bromobutyrate 70–80*

Estimated from analogous reactions in .

Biological Activity

Methyl 5-bromovalerate (CAS Number: 5454-83-1) is a fatty acid ester with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This article explores the biological activity of this compound, focusing on its biochemical interactions, pharmacokinetics, and potential therapeutic applications.

This compound has the molecular formula C6H11BrO2C_6H_{11}BrO_2 and a molecular weight of 195.06 g/mol. It appears as a colorless to faint yellow liquid and is slightly soluble in water. The compound's density is approximately 1.363 g/mL at 25 °C, with a boiling point ranging from 79°C to 80°C at reduced pressure (4 mmHg) and a flash point of 99°C .

As a fatty acid ester, this compound may engage in various biological processes involving lipids. However, specific mechanisms of action remain largely unexplored. Its interactions are likely influenced by its chemical structure, particularly the presence of the bromine atom, which can affect its reactivity and interaction with biological targets.

Biochemical Pathways

The biochemical pathways affected by this compound are not well-documented. Preliminary studies suggest that it may participate in enzyme mechanisms and metabolic pathways due to its structure as an ester .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied. However, as an intermediate in the synthesis of active pharmaceutical ingredients like Apixaban (an anticoagulant), it is essential to consider its absorption, distribution, metabolism, and excretion (ADME) properties in future research .

Biological Applications

This compound serves as an important intermediate in organic synthesis. Its applications include:

  • Pharmaceutical Synthesis : It is utilized in the production of various pharmaceuticals, including anticoagulants like Apixaban.
  • Enzyme Studies : It may be employed in studying enzyme mechanisms due to its potential interactions with lipid pathways .

Case Studies and Research Findings

Summary Table of Properties

PropertyValue
Molecular FormulaC6H11BrO2C_6H_{11}BrO_2
Molecular Weight195.06 g/mol
Density1.363 g/mL
Boiling Point79°C - 80°C (4 mmHg)
Flash Point99°C
SolubilitySlightly soluble in water

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-bromovalerate in academic research?

this compound is commonly synthesized via alkylation or esterification reactions. A classical method involves reacting 5-bromovaleric acid with methanol under acidic conditions. Alternatively, the Hunsdiecker reaction (using mercury(II) oxide and bromine) can generate brominated esters from silver salts of carboxylic acids, though this method is less frequently employed due to toxicity concerns . A practical approach involves alkylation using NaH in DMF: sodium hydride deprotonates a hydroxyl-containing intermediate, followed by nucleophilic substitution with this compound at temperatures ranging from 0°C to 70°C .

Q. How is this compound purified post-synthesis, and what purity benchmarks are critical?

Purification typically involves distillation under reduced pressure (boiling point: 79–80°C at 4 mmHg) or column chromatography using silica gel. Key purity benchmarks include NMR analysis (e.g., absence of unreacted 5-bromovaleric acid or methanol residues) and GC-MS to confirm >97% purity. Storage in dry, sealed containers at room temperature is recommended to prevent hydrolysis .

Q. What are the most common alkylation reactions using this compound?

this compound is widely used as an alkylating agent in nucleophilic substitutions. For example:

  • Amine alkylation : Reacting with amines (e.g., morpholine derivatives) in polar aprotic solvents like DMF, catalyzed by NaH, yields valerate-linked intermediates for drug discovery .
  • Carbohydrate derivatization : In probe synthesis, it introduces bromoalkyl spacers for subsequent click chemistry or fluorophore conjugation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in alkylation?

Challenges include incomplete conversion and competing elimination reactions. Key strategies:

  • Temperature control : Gradual heating (0°C → 70°C) minimizes side reactions .
  • Catalyst selection : Use of NaH or K2CO3 in DMF enhances nucleophilicity of the reacting species .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction homogeneity.
  • Workup optimization : Acidic quenching followed by extraction with ethyl acetate reduces ester hydrolysis .

Q. How can researchers address stability issues during storage or handling of this compound?

The compound is moisture-sensitive and prone to hydrolysis. Recommendations:

  • Store under inert gas (Ar/N2) in amber glass vials.
  • Use molecular sieves (3Å) to adsorb residual moisture .
  • Monitor degradation via periodic <sup>1</sup>H NMR (e.g., disappearance of the ester carbonyl peak at δ ~3.6 ppm) .

Q. What analytical methods are essential for confirming the structure and purity of this compound?

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm ester group (δ ~3.6–3.7 ppm for methyl ester) and bromoalkane chain integrity.
  • Mass spectrometry : GC-MS or LC-MS to verify molecular ion peaks (m/z 195.05) and detect impurities.
  • Elemental analysis : Validate bromine content (~41% by mass) .

Q. Applications in Methodological Research

Q. How is this compound utilized in fluorescent probe development?

In medicinal chemistry, it serves as a linker for attaching fluorophores to bioactive molecules. For example:

  • CB2 receptor ligands : this compound alkylates pyridinecarboxaldehyde derivatives to create valerate-linked intermediates. Subsequent saponification (LiOH/THF/H2O) yields carboxylic acids for coupling with fluorophores like fluorescein .
  • Chemiluminescent haptens : It participates in Suzuki couplings to introduce methoxyphenyl groups, enabling chemiluminescence-based detection assays .

Q. What role does this compound play in synthesizing protease inhibitors?

It is a key intermediate in multi-step syntheses. For instance:

  • BAY-58-2667 : Alkylation of 2-methoxyphenethylamine with this compound introduces a pentanoate spacer, which is later hydrolyzed to a dicarboxylic acid for binding enzyme active sites .

Q. Data Contradiction and Troubleshooting

Q. Why do alkylation reactions with this compound sometimes yield low conversion rates?

Contradictory reports on yields (e.g., 30–77%) arise from:

  • Steric hindrance : Bulky substrates reduce nucleophilic attack efficiency.
  • Competing elimination : Elevated temperatures favor β-hydride elimination, forming pentenoate byproducts. Mitigation: Use excess alkylating agent (1.5–2 eq) and lower reaction temperatures (0–25°C) .

Q. How to resolve discrepancies in reported boiling points or spectral data?

Variations in boiling points (e.g., 79–80°C at 4 mmHg vs. 143°C for ethyl analogs) may stem from differences in measurement conditions or impurities. Cross-validate data using:

  • Literature databases : Compare with Org. Synth. Coll. Vol. 3, p. 578 .
  • In-house standards : Calibrate instruments with certified reference materials .

Properties

IUPAC Name

methyl 5-bromopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11BrO2/c1-9-6(8)4-2-3-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVVJKCSZXAIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4063907
Record name Methyl 5-bromovalerate
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Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5454-83-1
Record name Methyl 5-bromopentanoate
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Record name Pentanoic acid, 5-bromo-, methyl ester
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Record name Methyl 5-bromovalerate
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Record name Pentanoic acid, 5-bromo-, methyl ester
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Record name Methyl 5-bromovalerate
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Record name Methyl 5-bromovalerate
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Retrosynthesis Analysis

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